molecular formula C39H45N5O3 B1663249 kys05047 CAS No. 839672-57-0

kys05047

Cat. No.: B1663249
CAS No.: 839672-57-0
M. Wt: 631.8 g/mol
InChI Key: IOVUWPHJDGHLAZ-UHFFFAOYSA-N
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Description

kys05047: is a complex organic compound with the molecular formula C₃₉H₄₅N₅O₃ and a molecular weight of 631.81 g/mol This compound is characterized by its quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of kys05047 typically involves multiple steps, starting from readily available precursors. The general synthetic route can be outlined as follows:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate benzene and pyrimidine derivatives under acidic or basic conditions.

    Introduction of Functional Groups: The benzylamino and phenylanilino groups are introduced through nucleophilic substitution reactions, where suitable benzyl and phenyl derivatives react with the quinazoline core.

    Carbamate Formation: The final step involves the reaction of the intermediate compound with tert-butyl isocyanate to form the carbamate group.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

kys05047 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Alkyl halides, aryl halides, and polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

kys05047 has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of kys05047 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, its ability to interact with cellular receptors can modulate signal transduction processes, leading to changes in cellular functions.

Comparison with Similar Compounds

kys05047 can be compared with other quinazoline derivatives, such as:

    Erlotinib: A quinazoline-based tyrosine kinase inhibitor used in cancer therapy. Unlike this compound, erlotinib specifically targets the epidermal growth factor receptor (EGFR).

    Gefitinib: Another quinazoline-based tyrosine kinase inhibitor with similar applications to erlotinib. It also targets EGFR but has a different binding affinity and pharmacokinetic profile.

    Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2 receptors. It is used in the treatment of breast cancer and has a distinct mechanism of action compared to this compound.

Properties

CAS No.

839672-57-0

Molecular Formula

C39H45N5O3

Molecular Weight

631.8 g/mol

IUPAC Name

tert-butyl N-[5-[4-[2-(benzylamino)-2-oxoethyl]-2-(4-phenylanilino)-4H-quinazolin-3-yl]pentyl]carbamate

InChI

InChI=1S/C39H45N5O3/c1-39(2,3)47-38(46)40-25-13-6-14-26-44-35(27-36(45)41-28-29-15-7-4-8-16-29)33-19-11-12-20-34(33)43-37(44)42-32-23-21-31(22-24-32)30-17-9-5-10-18-30/h4-5,7-12,15-24,35H,6,13-14,25-28H2,1-3H3,(H,40,46)(H,41,45)(H,42,43)

InChI Key

IOVUWPHJDGHLAZ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCCCCN1C(C2=CC=CC=C2N=C1NC3=CC=C(C=C3)C4=CC=CC=C4)CC(=O)NCC5=CC=CC=C5

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCN1C(C2=CC=CC=C2N=C1NC3=CC=C(C=C3)C4=CC=CC=C4)CC(=O)NCC5=CC=CC=C5

Synonyms

4-(benzylcarbamoylmethyl)-2-(biphenyl-4-ylamino)-3-(5-tert-butyloxycarbamoyl-1-pentyl)-3,4-dihydroquinazoline
KYS05047

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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